1,2,3-Cyclohexatriene (CAS 90866-90-3) is a highly reactive, strained cyclic cumulene utilized as a transient intermediate in advanced organic synthesis and materials science. Unlike its stable aromatic isomer benzene, this species contains three cumulated double bonds within a six-membered ring, generating approximately 50 kcal/mol of absolute ring strain. In industrial and laboratory procurement, specifying this exact intermediate system—typically generated in situ from a corresponding silyl triflate precursor—grants chemists access to rapid strain-promoted cycloadditions, nucleophilic additions, and σ-bond insertions. This distinct reactivity profile enables the direct, single-step construction of highly functionalized, non-aromatic 1,3-diene scaffolds that are difficult to access via traditional cross-coupling or standard dienophile chemistry [1].
Substituting 1,2,3-cyclohexatriene with more common strained intermediates, such as benzyne (an aryne) or 1,2-cyclohexadiene (a cyclic allene), fundamentally alters the downstream product profile and synthetic utility. While benzyne cycloadditions strictly yield flat, fully aromatic products, trapping 1,2,3-cyclohexatriene yields versatile 1,3-dienes that retain double bonds for further functionalization, enabling the synthesis of complex three-dimensional sp3-rich frameworks [1]. Furthermore, its extreme thermodynamic destabilization (+101 kcal/mol relative to benzene) drives rapid (4+2), (3+2), and (2+2) cycloadditions under mild fluoride-mediated conditions, which standard unstrained dienes or generic cyclic alkynes cannot replicate without harsh thermal or metal-catalyzed activation [2].
Computational and experimental studies demonstrate that 1,2,3-cyclohexatriene possesses a massive thermodynamic driving force for strain-promoted reactions. Density functional theory (DFT) calculations reveal that it is 101 kcal/mol higher in free energy than its aromatic isomer, benzene [1]. This extreme destabilization equates to an absolute strain energy of approximately 50 kcal/mol.
| Evidence Dimension | Relative Free Energy (ΔGrel) |
| Target Compound Data | +101 kcal/mol (approx. 50 kcal/mol absolute strain energy) |
| Comparator Or Baseline | Benzene (0 kcal/mol relative baseline) |
| Quantified Difference | 101 kcal/mol higher free energy |
| Conditions | DFT calculations (B3LYP-D3/6-311+G(d,p)) |
The immense thermodynamic penalty of the cumulated triene system ensures extremely rapid, irreversible strain-promoted reactions, allowing buyers to achieve cycloadditions that are kinetically impossible with standard aromatic systems.
A critical differentiator of 1,2,3-cyclohexatriene is its post-reaction structural profile. When subjected to [4+2] cycloadditions, the triene intermediate consistently yields functionalized 1,3-diene products. In direct contrast, utilizing benzyne under identical trapping conditions results in fully aromatized, flat products [1].
| Evidence Dimension | Post-reaction unsaturation / aromaticity |
| Target Compound Data | Yields non-aromatic 1,3-diene products |
| Comparator Or Baseline | Benzyne (yields fully aromatic sp2 products) |
| Quantified Difference | 100% retention of a reactive diene moiety vs 0% in benzyne cycloadditions |
| Conditions | [4+2] cycloaddition with standard dienes/furans |
Selecting 1,2,3-cyclohexatriene over benzyne allows buyers targeting drug discovery libraries to build complex, three-dimensional sp3-rich frameworks rather than flat aromatic rings.
The distinct reactivity of 1,2,3-cyclohexatriene is structurally underpinned by severe angle strain. Ground-state geometric analysis indicates that the internal bond angle at the cumulated carbons is expanded by approximately 11° compared to the standard 120° angle found in benzene [1].
| Evidence Dimension | Internal bond angle distortion |
| Target Compound Data | ~11° wider internal bond angle at the cumulated carbons |
| Comparator Or Baseline | Benzene (120° internal bond angle) |
| Quantified Difference | 11° expansion |
| Conditions | Ground-state geometry analysis |
This massive angle distortion not only drives reactivity but also imparts distinct regioselectivity in nucleophilic additions and cycloadditions, providing predictable product outcomes for synthetic scale-up.
From a processability standpoint, the 1,2,3-cyclohexatriene system is highly advantageous due to its mild generation conditions. Utilizing a silyl triflate precursor, the highly strained triene can be generated in situ using cesium fluoride (CsF) at near room temperature to 60 °C [1]. Unactivated dienes or standard cyclic alkynes often require temperatures exceeding 100 °C or strong Lewis acids to achieve similar cycloaddition efficiencies.
| Evidence Dimension | Activation Temperature / Reagent |
| Target Compound Data | Room temperature to 60 °C using CsF |
| Comparator Or Baseline | Standard unactivated dienes/dienophiles (>100 °C or strong Lewis acids) |
| Quantified Difference | Elimination of harsh thermal activation (>100 °C) in favor of mild fluoride triggering |
| Conditions | Silyl triflate precursor + CsF in organic solvent |
Procurement of the silyl triflate precursor allows chemists to generate the highly reactive triene under mild conditions, ensuring compatibility with sensitive functional groups in complex molecule synthesis.
Driven by its ability to yield functionalized 1,3-dienes rather than flat aromatic rings (as demonstrated by its +101 kcal/mol free energy advantage and distinct post-reaction profile vs benzyne), 1,2,3-cyclohexatriene is a highly effective intermediate for constructing sp3-rich molecular libraries. This is highly relevant for drug discovery programs seeking to escape 'flatland' and develop compounds with higher clinical success rates [1].
The extreme thermodynamic destabilization and ~11° angle strain of 1,2,3-cyclohexatriene enable rapid, single-step (4+2) and (3+2) cycloadditions under mild fluoride-mediated conditions. This makes the precursor system highly suitable for the total synthesis of complex polycyclic natural products, where traditional stepwise ring-building would be inefficient or incompatible with sensitive functional groups [1].
The high absolute strain energy (~50 kcal/mol) of the cumulated triene system can be leveraged in strain-promoted polymerizations. Selecting 1,2,3-cyclohexatriene over standard cyclic allenes provides a more reactive monomer equivalent, facilitating the development of novel all-carbon or highly functionalized polymer backbones with distinct electronic and structural properties [2].